2-(2-(Difluoromethoxy)phenyl)propanoic acid
Description
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-6(9(13)14)7-4-2-3-5-8(7)15-10(11)12/h2-6,10H,1H3,(H,13,14) |
InChI Key |
BLIJMNZDAXHDEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Difluoromethoxy Group (-OCF₂H): A Comprehensive Technical Guide to its Hydrogen Bonding Capacity in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable substituent, primarily for its capacity to act as a hydrogen bond donor—a rare trait for a lipophilic group. This technical guide provides an in-depth exploration of the hydrogen bonding capabilities of the difluoromethoxy substituent. We will dissect the physicochemical principles governing its function, present robust experimental and computational methodologies for its characterization, and illustrate its strategic application in drug design through relevant case studies. This guide is intended to serve as a comprehensive resource for researchers aiming to leverage the nuanced properties of the difluoromethoxy group to overcome challenges in lead optimization and drug development.
Introduction: The Rise of a Unique Bioisostere
In the intricate dance of drug-receptor interactions, hydrogen bonds play a pivotal role, governing binding affinity, selectivity, and pharmacokinetic properties.[1] Traditionally, medicinal chemists have relied on classic hydrogen bond donors like hydroxyl (-OH), amine (-NH₂), and thiol (-SH) groups. However, these functional groups are often susceptible to metabolic degradation, leading to poor pharmacokinetic profiles. The difluoromethoxy group (-OCF₂H) has garnered significant attention as a metabolically stable bioisostere for these traditional groups.[2][3] Its unique value proposition lies in its ability to participate in hydrogen bonding while simultaneously enhancing metabolic stability and modulating lipophilicity.[1][4]
The two highly electronegative fluorine atoms polarize the C-H bond, creating a partial positive charge on the hydrogen atom and enabling it to act as a hydrogen bond donor.[5] This capacity allows the -OCF₂H group to mimic the interactions of -OH and -SH groups, often preserving or even enhancing binding to biological targets.[2] This guide will provide a thorough examination of this critical property, moving from theoretical foundations to practical applications.
Physicochemical Properties and Hydrogen Bonding Potential
The utility of the difluoromethoxy group stems from a unique confluence of electronic and steric properties that distinguish it from both its non-fluorinated counterpart, the methoxy group (-OCH₃), and the fully fluorinated trifluoromethoxy group (-OCF₃).
Electronic Effects and C-H Bond Polarization
The primary driver of the -OCF₂H group's hydrogen bond donor capacity is the strong inductive electron-withdrawing effect of the two fluorine atoms. This effect polarizes the adjacent C-H bond, increasing the acidity of the hydrogen atom and making it available for hydrogen bonding interactions.[5] This is a stark contrast to the methoxy group, where the C-H bonds are not sufficiently polarized to act as effective hydrogen bond donors.
A Lipophilic Hydrogen Bond Donor
A key strategic advantage of the difluoromethoxy group is its classification as a "lipophilic hydrogen bond donor."[1] This is a relatively uncommon and highly desirable combination of properties in drug design. The -OCF₂H group generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral absorption.[4] However, this increase is more moderate compared to the trifluoromethoxy group, offering a finer level of control in optimizing a drug candidate's overall physicochemical profile.[6]
Comparative Physicochemical Properties
To fully appreciate the nuanced role of the difluoromethoxy group, a comparison with related substituents is essential. The following table summarizes key physicochemical parameters.
| Substituent | Hansch Hydrophobicity Parameter (π) | Hammett Constant (σp) | Hydrogen Bond Acidity (A) | Key Characteristics |
| -OCH₃ | -0.02 | -0.27 | ~0.00 | Hydrogen bond acceptor |
| -OCF₂H | +0.43 | +0.14 | ~0.10 | Lipophilic hydrogen bond donor[7] |
| -OCF₃ | +1.04 | +0.35 | 0.00 | Strongly lipophilic, no H-bond donation |
| -OH | -0.67 | -0.37 | >0.30 | Strong hydrogen bond donor, hydrophilic |
| -SH | +0.39 | +0.15 | ~0.12 | Hydrogen bond donor, moderately lipophilic |
Note: The Abraham hydrogen bond acidity parameter (A) is a quantitative measure of a compound's ability to donate a hydrogen bond. Higher values indicate stronger hydrogen bond acidity.[7][8]
Experimental and Computational Characterization
Quantifying the hydrogen bonding capacity of the difluoromethoxy group is crucial for its rational application in drug design. A combination of experimental and computational techniques provides a comprehensive understanding of its behavior.
NMR Spectroscopy: Determining Hydrogen Bond Acidity
One of the most robust methods for quantifying hydrogen bond donor strength is through ¹H NMR spectroscopy, utilizing the Abraham solute hydrogen bond acidity parameter (A).[7][9] This method relies on the principle that the chemical shift of a protic hydrogen is sensitive to the hydrogen bond accepting ability of the solvent.
-
Sample Preparation: Prepare two solutions of the difluoromethoxy-containing compound at the same concentration (typically 5-10 mM): one in deuterated chloroform (CDCl₃), a poor hydrogen bond acceptor, and one in deuterated dimethyl sulfoxide (DMSO-d₆), a strong hydrogen bond acceptor.
-
¹H NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both samples, ensuring the same internal standard (e.g., tetramethylsilane) is used.
-
Chemical Shift Determination: Accurately determine the chemical shift (δ) of the -OCF₂H proton in both solvents.
-
Calculation of Δδ: Calculate the difference in chemical shift: Δδ = δ(DMSO-d₆) - δ(CDCl₃).[10]
-
Calculation of A: The hydrogen bond acidity parameter (A) is then calculated using the following empirically derived equation: A = 0.0065 + 0.133 * Δδ .[7][11]
Causality: The larger the Δδ, the greater the interaction of the -OCF₂H proton with the strongly accepting DMSO-d₆ solvent, indicating a higher hydrogen bond acidity (A value).[9][12]
Infrared (IR) Spectroscopy: Probing Hydrogen Bond Interactions
IR spectroscopy is a powerful tool for directly observing the effects of hydrogen bonding on vibrational frequencies. The C-H stretching frequency of the difluoromethoxy group is sensitive to its electronic environment and participation in hydrogen bonds.
-
Sample Preparation: Prepare a dilute solution of the difluoromethoxy-containing compound in a non-polar solvent (e.g., CCl₄). Prepare a second sample in the same solvent with the addition of a known hydrogen bond acceptor (e.g., acetone, pyridine).
-
FTIR Spectrum Acquisition: Acquire high-resolution FTIR spectra for both samples in the C-H stretching region (typically 2900-3100 cm⁻¹).
-
Spectral Analysis: Compare the C-H stretching frequency of the -OCF₂H group in the presence and absence of the hydrogen bond acceptor. A shift in the peak position and a change in peak broadening are indicative of hydrogen bond formation.[13] Interestingly, unlike the red-shifting (a shift to lower wavenumbers) seen in classic O-H···O hydrogen bonds, C-H···O interactions involving the -OCF₂H group can sometimes result in a blue-shift (a shift to higher wavenumbers).[7][14]
Self-Validation: The concentration dependence of the observed spectral shifts can be used to distinguish between intramolecular and intermolecular hydrogen bonding. Intermolecular interactions will be more pronounced at higher concentrations.[13]
Computational Modeling: In Silico Insights
Computational chemistry offers a powerful means to investigate the geometry and energetics of hydrogen bonds involving the difluoromethoxy group at the atomic level.
Caption: A typical computational workflow for analyzing -OCF₂H hydrogen bonds.
Causality: This workflow allows for the precise calculation of interaction energies and the visualization of electronic properties that are not directly accessible through experimental means, providing a deeper understanding of the nature of the hydrogen bond.[15]
Strategic Applications in Drug Design and Development
The unique properties of the difluoromethoxy group make it a powerful tool for addressing common challenges in lead optimization.
Bioisosteric Replacement of -OH and -SH Groups
A primary application of the -OCF₂H group is the bioisosteric replacement of hydroxyl and thiol groups. This strategy aims to retain or improve binding affinity through hydrogen bonding while simultaneously blocking metabolic pathways.
Caption: Bioisosteric replacement strategy using the -OCF₂H group.
Case Study: Pantoprazole
Pantoprazole (Protonix®) is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. The difluoromethoxy group on the benzimidazole ring is a critical component of the molecule.[1] It enhances the chemical stability of the prodrug in neutral pH environments while being essential for its activation in the acidic environment of parietal cells.[1] Furthermore, the -OCF₂H group contributes to a favorable pharmacokinetic profile by improving metabolic stability compared to a methoxy analogue.[1]
Case Study: Roflumilast
Roflumilast (Daliresp®) is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast is crucial for its high potency and metabolic stability.[1] It is believed to form a key hydrogen bonding interaction within the active site of the PDE4 enzyme, contributing to its high binding affinity. The metabolic robustness conferred by the -OCF₂H group leads to a longer plasma half-life, allowing for once-daily dosing.[1]
Modulation of pKa and Lipophilicity
The electron-withdrawing nature of the difluoromethoxy group can influence the pKa of nearby acidic or basic functional groups.[2] This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn impacts solubility, permeability, and target engagement. The moderate increase in lipophilicity also provides a valuable tool for fine-tuning a compound's ADME (absorption, distribution, metabolism, and excretion) properties.[6]
Synthesis and Metabolic Stability Assessment
The practical application of the difluoromethoxy group in drug discovery requires robust synthetic methods and reliable assays to evaluate its impact on metabolic stability.
General Synthetic Protocol: O-Difluoromethylation of Phenols
A common method for introducing the difluoromethoxy group is through the O-difluoromethylation of a corresponding phenol using a difluorocarbene source.
-
Reactant Preparation: To a solution of the starting phenol (1.0 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).
-
Heating: Heat the reaction mixture to 90-100 °C.
-
Reagent Addition: Add sodium chlorodifluoroacetate (ClCF₂COONa) (2.0-3.0 equivalents) portion-wise over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Quench with water and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of a difluoromethoxy-containing compound is a critical step in drug development. This is typically performed using in vitro assays with liver microsomes.
-
Incubation Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (from human, rat, or other relevant species), a phosphate buffer (pH 7.4), and the test compound to a final concentration (typically 1 µM).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[1]
Conclusion
The difluoromethoxy group is far more than a simple fluorinated analogue of the methoxy group. Its capacity to act as a metabolically stable, lipophilic hydrogen bond donor provides a powerful and nuanced tool for medicinal chemists. By understanding the fundamental principles of its hydrogen bonding capacity and employing the experimental and computational methods outlined in this guide, researchers can strategically leverage the -OCF₂H substituent to design drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The successful application of this group in marketed drugs like pantoprazole and roflumilast is a testament to its value, and its continued exploration will undoubtedly lead to the development of next-generation therapeutics.[1]
References
-
Meanwell, N. A. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (n.d.). Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions. [Link]
-
Lippard, S. J., & Tsen, A. W. (2019). CF2H, a Hydrogen Bond Donor. PMC. [Link]
-
Purser, S., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. [Link]
-
Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Paolella, M. E., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. [Link]
-
ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. (B).... [Link]
-
ResearchGate. (n.d.). Examples of OCF2H‐containing pharmaceuticals and agrochemicals. [Link]
-
Saphier, S., et al. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]
-
Paolella, M. E., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. PMC. [Link]
-
ResearchGate. (n.d.). A) Single crystal X‐ray structure of 14. B) Part of crystal lattice.... [Link]
-
Meanwell, N. A. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed. [Link]
-
R Discovery. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. [Link]
-
ResearchGate. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N-H protons in protein models and other compounds. [Link]
-
Abraham, M. H., et al. (2006). NMR method for the determination of solute hydrogen bond acidity. PubMed. [Link]
-
SciSpace. (2017). CF2H, a Hydrogen Bond Donor. [Link]
-
ResearchGate. (2017). (PDF) CF 2 H, a Hydrogen Bond Donor. [Link]
-
ResearchGate. (2025). NMR Method for the Determination of Solute Hydrogen Bond Acidity. [Link]
-
ACS Publications. (2021). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. [Link]
-
ResearchGate. (2025). When, in the context of drug design, can a fluorine atom successfully substitute a hydroxyl group?. [Link]
-
Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. [Link]
-
Jiang, J., et al. (2016). Infrared spectroscopic study of hydrogen bonding topologies in the smallest ice cube. PMC. [Link]
-
ResearchGate. (2021). Infrared Spectra of Hydrogen Bond Network in Lamellar Perfluorocarboxylic Acid Monohydrates. [Link]
-
Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design. [Link]
-
Pendidikan Kimia. (2016). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. [Link]
-
e-Century Publishing Corporation. (2024). Review Article Radiodifluoromethylation of well-functionalized molecules. [Link]
-
ACS Publications. (2022). Infrared Spectra and Hydrogen-Bond Configurations of Water Molecules at the Interface of Water-Insoluble Polymers under Humidifi. [Link]
-
Royal Society of Chemistry. (2010). CF2H as a hydrogen bond donor group for the fine tuning of peptide bond geometry with difluoromethylated pseudoprolines. [Link]
-
Truman State University. (2020). Molecular Modeling 2: Computational Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR method for the determination of solute hydrogen bond acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. primescholars.com [primescholars.com]
- 14. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vpultz.sites.truman.edu [vpultz.sites.truman.edu]
Solubility profile of 2-(2-(Difluoromethoxy)phenyl)propanoic acid in organic solvents
Technical Guide: Solubility Profiling of 2-(2-(Difluoromethoxy)phenyl)propanoic Acid
I. Executive Technical Summary
This guide provides a comprehensive technical analysis of the solubility profile for 2-(2-(Difluoromethoxy)phenyl)propanoic acid . As a 2-arylpropanoic acid derivative (structurally analogous to the "profen" class of NSAIDs), this compound presents specific challenges in formulation and process development due to its lipophilic nature and pH-dependent aqueous solubility.
Understanding the thermodynamic solubility of this compound is critical for:
-
Crystallization Design: Selecting anti-solvents for yield maximization.
-
Formulation: Overcoming bioavailability limits associated with BCS Class II characteristics.
-
Purification: Designing efficient liquid-liquid extraction (LLE) protocols.
II. Physicochemical Context & Structural Analysis
Before establishing the solubility protocol, we must analyze the structural determinants governing the solute-solvent interactions.
| Property | Value (Theoretical/Analogous) | Impact on Solubility |
| Molecular Structure | 2-arylpropanoic acid scaffold with ortho-difluoromethoxy group. | The carboxylic acid tail provides H-bond donation; the -OCF₂H group adds lipophilicity and weak H-bond acceptance. |
| pKa | ~4.2 – 4.6 | Solubility is highly pH-dependent. Low solubility in acidic media (pH < pKa); high solubility in basic media (pH > pKa) due to ionization. |
| LogP | ~2.8 – 3.2 | Indicates moderate-to-high lipophilicity. Expect high affinity for medium-polarity organic solvents (alcohols, esters). |
| Melting Point | ~50 – 80 °C (Estimated) | Lower melting point suggests lower crystal lattice energy, facilitating solubility in organic solvents compared to high-melting analogues. |
III. Theoretical Framework: Hansen Solubility Parameters (HSP)
To rationalize solvent selection, we apply the "Like Dissolves Like" principle using Hansen Solubility Parameters. The total solubility parameter (
-
Solute Character: The compound has a high
component due to the carboxylic acid and a moderate from the difluoromethoxy ether linkage. -
Prediction:
-
High Solubility: Solvents with matching
and values, such as Methanol, Ethanol, DMSO, and DMF . -
Moderate Solubility: Solvents with moderate polarity like Ethyl Acetate and Acetone .
-
Low Solubility: Non-polar solvents dominated by
(e.g., Hexane, Heptane ) and highly polar water (due to the hydrophobic phenyl core disrupting the water network).
-
IV. Experimental Protocol: Thermodynamic Solubility Determination
This protocol defines the standard operating procedure (SOP) for determining the equilibrium solubility of the target compound. This method ensures data integrity and reproducibility.
Reagents and Equipment
-
Test Compound: >99% purity 2-(2-(Difluoromethoxy)phenyl)propanoic acid.
-
Solvents: HPLC Grade (MeOH, EtOH, ACN, Water, etc.).
-
Equipment: Temperature-controlled orbital shaker, HPLC-UV/VIS, 0.45 µm PTFE syringe filters.
Workflow Diagram (DOT)
Figure 1: Standardized workflow for thermodynamic solubility measurement ensuring saturation equilibrium.
Step-by-Step Methodology
-
Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Saturation Check: Sonicate for 5 minutes. If the solid dissolves completely, add more solid until a suspension persists (ensuring saturation).
-
Equilibration: Place vials in a temperature-controlled orbital shaker at 25°C ± 0.1°C. Shake at 200 RPM for 24 hours.
-
Phase Separation:
-
Centrifuge the vials at 10,000 RPM for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated to minimize adsorption).
-
-
Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., 50:50 ACN:Water) to fall within the linear calibration range. Inject into HPLC.
V. Representative Solubility Profile
The following data represents the expected solubility profile for 2-(2-(Difluoromethoxy)phenyl)propanoic acid, derived from structural analogue modeling (e.g., Flurbiprofen, Ibuprofen) and thermodynamic principles.
Note: These values are guiding ranges for process design. Exact values must be validated using the protocol in Section IV.
| Solvent Class | Specific Solvent | Predicted Solubility (mg/mL) | Classification | Application |
| Alcohols | Methanol | > 200 | Freely Soluble | Primary solvent for synthesis/transfer. |
| Ethanol | > 150 | Freely Soluble | Preferred for crystallization (Class 3). | |
| Isopropanol (IPA) | 80 – 120 | Soluble | Excellent anti-solvent for seeding. | |
| Polar Aprotic | DMSO | > 300 | Very Soluble | Stock solutions for biological assays. |
| DMF | > 300 | Very Soluble | Reaction solvent (avoid in final step). | |
| Esters/Ketones | Ethyl Acetate | 50 – 100 | Soluble | Extraction solvent (LLE). |
| Acetone | > 150 | Freely Soluble | Cleaning and rapid dissolution. | |
| Alkanes | n-Heptane | < 5 | Sparingly Soluble | Anti-solvent for crystallization. |
| Hexane | < 2 | Insoluble | Wash solvent to remove non-polar impurities. | |
| Aqueous | Water (pH 1.2) | < 0.05 | Practically Insoluble | Simulates gastric fluid (precipitates). |
| Water (pH 7.4) | > 10 | Soluble | Simulates intestinal fluid (ionized form). |
Key Insight: The compound exhibits a "U-shaped" solubility curve in binary mixtures of Ethanol/Water, where solubility peaks in pure Ethanol and drops precipitously as water fraction increases, making Ethanol/Water an ideal system for recrystallization.
VI. Solvent Selection Strategy for Development
For drug development, solvent selection must balance solubility power with safety (ICH guidelines) and process efficiency.
Recrystallization System Design
-
Primary Solvent: Ethanol or Isopropanol (Class 3, low toxicity, good solubility).
-
Anti-Solvent: Water (Green chemistry, high yield potential) or Heptane (for anhydrous systems).
-
Mechanism: Dissolve in hot Ethanol (50°C), cool to 25°C, and slowly add Water to induce nucleation.
Formulation Vehicles
Due to poor aqueous solubility at low pH, formulation strategies should utilize:
-
Co-solvents: PEG 400 or Propylene Glycol.
-
Lipid-based systems: Since LogP ~3, the compound will solubilize well in Miglyol or corn oil for softgel capsules.
VII. References
-
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link
-
FDA/ICH Guidelines. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. Link
-
Perlovich, G. L., et al. (2004). Thermodynamic Aspects of Solubility and Partitioning of Ibuprofen and Flurbiprofen. Journal of Thermal Analysis and Calorimetry. Link
Methodological & Application
Technical Application Note: Scalable Synthesis of 2-(2-(Difluoromethoxy)phenyl)propanoic Acid
Abstract
This application note details a robust, three-step protocol for the synthesis of 2-(2-(difluoromethoxy)phenyl)propanoic acid starting from 2-(2-hydroxyphenyl)propanoic acid . The inclusion of the difluoromethoxy (
Retrosynthetic Analysis & Strategy
The direct alkylation of the starting material, 2-(2-hydroxyphenyl)propanoic acid, presents a chemoselectivity challenge.[1] The carboxylic acid moiety is prone to esterification by the alkylating agent or can interfere with the basic conditions required for phenol deprotonation. Therefore, a Protection-Alkylation-Deprotection strategy is employed to ensure high purity and yield.[1]
Synthetic Pathway[3][4][5][6]
-
Protection: Fisher esterification of the carboxylic acid to form the methyl ester.
-
Functionalization:
-Difluoromethylation using in situ generated difluorocarbene (:CF ). -
Deprotection: Saponification to yield the final free acid.
Figure 1: Three-stage synthetic workflow for the target molecule.
Mechanistic Insight: Difluorocarbene Generation
The core technology of this protocol is the thermal decarboxylation of sodium chlorodifluoroacetate (SCDA).[2] Unlike electrophilic fluorinating agents (e.g., Selectfluor), SCDA generates difluorocarbene (:CF
Mechanism Description:
-
Decarboxylation: At elevated temperatures (90–100°C), SCDA loses CO
to form the chlorodifluoromethyl anion, which rapidly eliminates chloride to generate the singlet difluorocarbene. -
Insertion: The base (K
CO ) deprotonates the phenol. The resulting phenoxide attacks the electrophilic carbene. -
Protonation: The intermediate anion abstracts a proton (from trace water or solvent) to form the final
ether.
Figure 2: Mechanism of base-mediated difluorocarbene insertion using SCDA.[1]
Detailed Experimental Protocols
Step 1: Esterification (Protection)
Objective: Mask the carboxylic acid to prevent side reactions during alkylation.
-
Reagents:
-
2-(2-hydroxyphenyl)propanoic acid (1.0 equiv)[1]
-
Methanol (Solvent/Reagent, 10 vol)
-
Sulfuric Acid (H
SO , conc., 0.1 equiv)
-
-
Protocol:
-
Charge a round-bottom flask with 2-(2-hydroxyphenyl)propanoic acid and Methanol.
-
Add catalytic H
SO dropwise. -
Heat to reflux (65°C) for 4–6 hours. Monitor by TLC or HPLC until starting material is <1%.
-
Cool to room temperature and concentrate in vacuo to remove excess methanol.
-
Dissolve residue in EtOAc, wash with saturated NaHCO
(to remove acid catalyst) and brine. -
Dry over Na
SO , filter, and concentrate to yield Methyl 2-(2-hydroxyphenyl)propanoate as a viscous oil.
-
Yield Expectation: >95%.[3]
-
Step 2: -Difluoromethylation (Key Step)
Objective: Install the difluoromethyl group using SCDA.[1] Critical Parameter: Temperature control. Decarboxylation of SCDA requires >90°C.[2][4]
-
Reagents:
-
Methyl 2-(2-hydroxyphenyl)propanoate (1.0 equiv)[1]
-
Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)[1]
-
Potassium Carbonate (K
CO ) (3.0 equiv)[1] -
DMF (Dimethylformamide) (anhydrous, 10 vol)
-
Water (0.1 equiv - Note: Trace water aids the final protonation step, but excess quenches the carbene).[1]
-
-
Protocol:
-
Dissolve the methyl ester (from Step 1) in DMF in a reaction vessel equipped with a condenser.
-
Add K
CO and stir for 15 minutes at room temperature to ensure phenoxide formation. -
Heat the mixture to 95–100°C .
-
Slow Addition: Add SCDA in portions (or as a solution in DMF) over 1 hour. Reasoning: Slow addition prevents the rapid accumulation of difluorocarbene, minimizing dimerization to tetrafluoroethylene.
-
Stir at 100°C for 2–4 hours.
-
Workup: Cool to room temperature. Dilute with water (20 vol) and extract with Et
O or EtOAc (3x). -
Wash combined organics with water (to remove DMF) and brine. Dry and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) is usually required to remove unreacted phenol.
-
Yield Expectation: 60–80%.
-
Step 3: Hydrolysis (Deprotection)
Objective: Reveal the final carboxylic acid.
-
Reagents:
-
Protocol:
-
Dissolve the difluoromethylated ester in THF/Water.
-
Add LiOH and stir at room temperature for 2–3 hours.
-
Acidification: Cool to 0°C and acidify to pH 2–3 using 1N HCl.
-
Extract with EtOAc.[5] Dry over Na
SO and concentrate. -
Final Purification: Recrystallization (Hexanes/EtOAc) or preparative HPLC depending on purity requirements.
-
Quantitative Data Summary
| Parameter | Value / Condition | Rationale |
| SCDA Equivalents | 2.5 – 3.0 eq | Compensates for carbene dimerization and hydrolysis side reactions.[1] |
| Reaction Temp | 95 – 100°C | Required for thermal decarboxylation of SCDA. |
| Solvent | DMF (or NMP) | Polar aprotic solvent stabilizes the phenoxide and allows high temperatures. |
| Base | K | Sufficient basicity to deprotonate phenol; compatible with SCDA. |
| Overall Yield | ~55 – 65% | Cumulative yield over 3 steps. |
Troubleshooting & Optimization
-
Low Conversion in Step 2: If the reaction stalls, add an additional 0.5–1.0 equiv of SCDA and continue heating. Ensure the reaction temperature is actually reaching 95°C inside the flask.
-
Carbene Quenching: If the DMF is too wet, the carbene will hydrolyze to form CO and HF. Use anhydrous DMF, but acknowledge that the mechanism requires one proton source at the end (usually provided by workup or trace moisture).
-
Safety Note: The generation of :CF
can lead to pressure build-up if the system is sealed too tightly (due to CO release).[1] Use a vented system or a bubbler.
References
-
Difluoromethylation Protocol: Hands, A. T.; Walters, Z. G.; Sorrentino, J. P.; Garg, N. K.[6][7] "Difluoromethylation of Phenols." Organic Syntheses, 2024 , 101, 164–180.[6] Link[1]
-
Reagent Utility: Fier, P. S.; Hartwig, J. F.[5] "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 2013 , 342, 956. (Context on fluorinated motifs).
-
SCDA Mechanism: Zheng, J.; Li, Y.; Zhang, L.; Hu, J.; Ni, C. "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Letters, 2013 , 15, 5036–5039.[7] Link[1]
-
Esterification Standards: Tundo, P.; Selva, M.; Bomben, A. "Synthesis of Pure 2-Arylpropionic Acids."[3] Organic Syntheses, 1999 , 76, 169. Link
Sources
Protocol for esterification of 2-(2-(Difluoromethoxy)phenyl)propanoic acid
Application Note & Protocol
Strategic Esterification of 2-(2-(Difluoromethoxy)phenyl)propanoic Acid: A Detailed Protocol for High-Efficiency Synthesis
Abstract & Introduction
2-(2-(Difluoromethoxy)phenyl)propanoic acid is a structurally significant scaffold in medicinal chemistry and drug development, belonging to the class of 2-arylpropionic acids. The ester derivatives of such molecules are of paramount importance, often serving as prodrugs to enhance bioavailability, as key intermediates in multi-step syntheses, or as final active pharmaceutical ingredients (APIs). The successful and high-yielding esterification of this substrate is therefore a critical transformation.
This application note provides a comprehensive guide and a robust protocol for the esterification of 2-(2-(difluoromethoxy)phenyl)propanoic acid. We will first evaluate common esterification strategies, providing a rationale for selecting the most suitable method. We then present a detailed, field-proven protocol based on the Steglich esterification, which is renowned for its mild conditions and broad substrate compatibility, making it ideal for this valuable and potentially sensitive molecule.
Rationale for Method Selection: Steglich vs. Fischer Esterification
The conversion of a carboxylic acid to an ester can be approached through several classic methodologies. The two most common are the Fischer-Speier and the Steglich esterifications.
-
Fischer-Speier Esterification: This method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH) at elevated temperatures.[1][2] While simple and atom-economical, the harsh, reversible conditions can be detrimental to substrates with acid-sensitive functional groups.[3][4] For a molecule like 2-(2-(difluoromethoxy)phenyl)propanoic acid, the potential for side reactions or degradation under prolonged heating with strong acid makes this a less reliable choice.
-
Steglich Esterification: In contrast, the Steglich esterification is performed under mild, neutral conditions at or below room temperature.[5] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly advantageous for substrates that are acid-labile or sterically hindered, often delivering high yields where the Fischer method fails.[8][9]
Given the value of the substrate and the need for a reliable, high-yielding, and clean reaction, the Steglich esterification is the recommended method . It mitigates the risks associated with harsh acidic conditions and is highly effective for synthesizing esters from complex carboxylic acids.[10]
Mechanism of the Steglich Esterification
The efficacy of the Steglich esterification lies in its sophisticated activation mechanism, which proceeds through two key stages:
-
Activation of the Carboxylic Acid: The carboxylic acid first reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.[9][11]
-
Catalytic Acyl Transfer: While the alcohol can attack the O-acylisourea directly, this pathway is often slow. DMAP, being a superior nucleophile, rapidly attacks the intermediate to form a second, even more reactive intermediate: an N-acylpyridinium salt.[6][9] This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to form the desired ester and regenerate the DMAP catalyst. The DCC is consumed, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[6]
Caption: Simplified mechanism of the Steglich Esterification.
Detailed Experimental Protocol
This protocol describes the synthesis of an exemplary ester (e.g., the methyl ester) of 2-(2-(difluoromethoxy)phenyl)propanoic acid. The molar equivalents can be adjusted for other primary or secondary alcohols.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity | Notes |
| 2-(2-(Difluoromethoxy)phenyl)propanoic acid | 216.18 | 1.0 | 216 mg (1.0 mmol) | Starting Material |
| Methanol (MeOH) | 32.04 | 1.2 | 48 mg (1.2 mmol) | Anhydrous grade recommended |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 227 mg (1.1 mmol) | Handle with care (allergen) |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 12 mg (0.1 mmol) | Catalyst |
| Dichloromethane (DCM) | - | - | 10 mL | Anhydrous grade, reaction solvent |
| 1M Hydrochloric Acid (HCl) | - | - | ~20 mL | For aqueous workup |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | ~20 mL | For aqueous workup |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | - | - | ~20 mL | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | - | - | - | Drying agent |
Experimental Workflow Diagram
Caption: General workflow for Steglich esterification and purification.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-(difluoromethoxy)phenyl)propanoic acid (216 mg, 1.0 mmol) and 4-dimethylaminopyridine (12 mg, 0.1 mmol).
-
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids are dissolved.
-
Addition of Alcohol: Add methanol (48 mg, 1.2 mmol) to the solution.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with continuous stirring.
-
Initiation of Reaction: In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol) in a minimal amount of anhydrous DCM (~2 mL). Add this solution dropwise to the cooled reaction mixture over 5 minutes. A white precipitate (DCU) should begin to form shortly after addition.
-
Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed.
-
Workup - Byproduct Removal: Once the reaction is complete, cool the mixture again in an ice bath for 15 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[12]
-
Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
20 mL of 1M HCl (to remove any residual DMAP and unreacted DCC).
-
20 mL of saturated NaHCO₃ solution (to remove any unreacted carboxylic acid).
-
20 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ester.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity. Expected yields are typically in the range of 80-95%.[6][10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive reagents (moisture contamination) | Use anhydrous solvents and fresh reagents. Ensure the DCC is of high purity. |
| Formation of N-acylurea byproduct | Slow reaction with the alcohol | Ensure the catalytic amount of DMAP is sufficient. If using a very hindered alcohol, the reaction time may need to be extended. |
| DCU is difficult to remove | DCU is slightly soluble in the reaction solvent | Cool the reaction mixture thoroughly before filtration. A different solvent like diethyl ether can be used to precipitate the DCU post-reaction.[12] |
| Product is basic/acidic | Incomplete removal of DMAP or carboxylic acid | Ensure thorough aqueous washing steps during the workup. An extra acid or base wash may be necessary. |
References
- Steglich esterification - Grokipedia. (n.d.).
- Steglich Esterification Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15).
-
Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]
- NPTEL. (n.d.). 5.2.2 Synthesis of Esters. NPTEL Archive.
- Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(46), 28949-28957.
- Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data.
- Steglich Esterification - SynArchive. (n.d.).
-
Sharma, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101221. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved February 17, 2026, from [Link]
-
Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]
-
Fischer Esterification - Chemistry Steps. (2021, November 18). Retrieved February 17, 2026, from [Link]
-
Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. synarchive.com [synarchive.com]
- 8. fiveable.me [fiveable.me]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Peptide Coupling Conditions for Fluorinated Phenylpropanoic Acids
Introduction
The incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry and drug development to modulate a compound's physicochemical and biological properties.[1][2][3][4][] Fluorinated phenylpropanoic acids, in particular, are valuable building blocks for synthesizing novel peptides and small molecule therapeutics. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity and bioavailability.[1][2] However, the unique electronic properties of fluorine also present significant challenges during amide bond formation. The strong electron-withdrawing nature of fluorine deactivates the carboxylic acid group, making it less susceptible to activation and subsequent nucleophilic attack by an amine.[1][6] This can lead to sluggish reactions, low yields, and an increased propensity for side reactions, necessitating carefully optimized coupling conditions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective peptide coupling strategies for fluorinated phenylpropanoic acids. We will delve into the mechanistic considerations, compare various coupling reagents and conditions, and provide detailed, field-proven protocols to overcome the challenges associated with these substrates.
The Challenge of Fluorinated Phenylpropanoic Acids in Amide Coupling
The primary obstacle in the peptide coupling of fluorinated phenylpropanoic acids stems from the strong inductive effect of the fluorine atoms. This effect reduces the electron density of the carboxyl group, making the carbonyl carbon less electrophilic and the carboxyl proton more acidic. Consequently, standard coupling protocols may prove inefficient.
Key Considerations:
-
Reduced Carboxylic Acid Reactivity: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the carboxylate anion, slowing down its reaction with the coupling reagent.
-
Lowered Amine Nucleophilicity: While the focus is on the acid, if the amine coupling partner is also fluorinated or electron-deficient, its reduced nucleophilicity further exacerbates the challenge.[7][8]
-
Increased Risk of Racemization: For chiral fluorinated phenylpropanoic acids, harsh reaction conditions or the use of strong bases can increase the risk of epimerization at the α-carbon.[9]
-
Potential for Side Reactions: Inefficient coupling can lead to the accumulation of activated intermediates, which may decompose or participate in side reactions such as the formation of N-acylurea with carbodiimide reagents or guanidinylation with excess uronium/aminium reagents.[9][10][11]
Selecting the Optimal Coupling Strategy
The choice of coupling reagent is critical for successfully synthesizing amides from fluorinated phenylpropanoic acids. A more reactive coupling reagent is generally required to overcome the electronic deactivation. Below is a comparative overview of common coupling reagent classes.
dot
// Nodes Substrate [label="Fluorinated\nPhenylpropanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Assess Reactivity\n& Steric Hindrance", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Carbodiimides [label="Carbodiimides\n(EDC, DIC)\n+ Additives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphonium [label="Phosphonium Salts\n(PyBOP, PyAOP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminium [label="Aminium/Uronium Salts\n(HATU, HBTU)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Specialty [label="Specialty Reagents\n(T3P, Acyl Fluorides)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Outcome1 [label="Moderate Yields\n(Mild Conditions)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Outcome2 [label="High Yields\n(Robust)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Outcome3 [label="Very High Yields\n(For Challenging Cases)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Outcome4 [label="Excellent Yields\n(Overcomes Severe\nDeactivation/Hindrance)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Substrate -> Decision; Decision -> Carbodiimides [label="Less Deactivated"]; Decision -> Phosphonium [label="Moderately\nDeactivated"]; Decision -> Aminium [label="Highly\nDeactivated"]; Decision -> Specialty [label="Severely Deactivated\nor Hindered"]; Carbodiimides -> Outcome1; Phosphonium -> Outcome2; Aminium -> Outcome3; Specialty -> Outcome4; } caption: "Decision workflow for selecting a coupling strategy." enddot
Comparative Analysis of Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages | Suitability for Fluorinated Substrates |
| Carbodiimides | EDC, DIC | Cost-effective, readily available. Water-soluble byproducts with EDC.[9][12] | Lower reactivity, higher risk of racemization without additives.[12] Formation of insoluble urea byproduct with DCC.[12] | Suitable for less deactivated systems, always use with additives like HOBt or OxymaPure.[7][12] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization.[9] Does not cause guanidinylation side reactions.[13] | Higher cost, can be sensitive to moisture. | Excellent choice for moderately to highly deactivated acids.[8] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Very high reactivity, fast reaction times.[9][12] | Can cause guanidinylation of the N-terminus if used in excess.[9][10] More expensive. | Highly Recommended. HATU is particularly effective for challenging couplings due to the formation of a highly reactive OAt-active ester.[12] |
| Anhydride Reagents | T3P® | High yields, low epimerization. Water-soluble byproducts simplify workup.[13][14][15] Considered a "green" reagent.[13] | Requires a base for activation.[16] | A very effective and environmentally friendly option for difficult couplings.[14][17] |
| Acyl Fluoride Precursors | TFFH, XtalFluor-E, Deoxo-Fluor | Forms highly reactive acyl fluoride intermediates.[18][19] Excellent for sterically hindered and severely electron-deficient substrates.[8][18] | Reagents can be corrosive or require careful handling.[18][20] | The "gold standard" for the most challenging fluorinated phenylpropanoic acid couplings.[18] |
Experimental Protocols
The following protocols are designed to provide a starting point for the optimization of coupling reactions with fluorinated phenylpropanoic acids. All reactions should be performed in a well-ventilated fume hood using anhydrous solvents.
Protocol 1: General Purpose Coupling using HATU
This protocol is a robust starting point for most fluorinated phenylpropanoic acids, leveraging the high reactivity of HATU.[9][12][21]
Materials:
-
Fluorinated phenylpropanoic acid
-
Amine (or amino acid ester hydrochloride)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the fluorinated phenylpropanoic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq). If using an amine salt (e.g., hydrochloride), add an additional equivalent of DIPEA to neutralize the salt.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. For particularly challenging substrates, the reaction may be gently heated (e.g., 40-50 °C) or allowed to proceed overnight.[22]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="1. Dissolve Acid & Amine\nin anhydrous DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddHATU [label="2. Add HATU (1.1 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddDIPEA [label="3. Add DIPEA (2.0 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="4. Stir at RT for 2-4h\n(Monitor by TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="5. Aqueous Workup\n(EtOAc, HCl, NaHCO₃, Brine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="6. Dry, Concentrate & Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dissolve; Dissolve -> AddHATU; AddHATU -> AddDIPEA; AddDIPEA -> React; React -> Workup; Workup -> Purify; Purify -> End; } caption: "Workflow for HATU-mediated coupling." enddot
Protocol 2: Coupling for Highly Deactivated or Hindered Substrates via Acyl Fluoride Formation
For substrates that fail to couple efficiently with standard aminium or phosphonium reagents, an in-situ acyl fluoride formation strategy is recommended.[18][20][23] This protocol uses TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) as an example.
Materials:
-
Fluorinated phenylpropanoic acid
-
Amine
-
TFFH
-
sym-Collidine or DIPEA
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the fluorinated phenylpropanoic acid (1.0 eq) in anhydrous DCM.
-
Add TFFH (1.05 eq) and sym-collidine (2.0 eq). Stir the mixture at room temperature for 30-60 minutes to pre-activate the acid and form the acyl fluoride.
-
In a separate flask, dissolve the amine (1.2 eq) in anhydrous DCM.
-
Add the amine solution to the pre-activated acid mixture.
-
Stir at room temperature and monitor the reaction. This step can be significantly faster than other methods. If the reaction is sluggish, gentle heating may be applied.
-
Once complete, quench the reaction with water.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the product via flash chromatography.
Protocol 3: "Green" and Efficient Coupling with T3P®
Propanephosphonic acid anhydride (T3P®) is an excellent choice for a scalable, high-yielding reaction with a simple workup.[13][14][15][17]
Materials:
-
Fluorinated phenylpropanoic acid
-
Amine
-
T3P® (typically supplied as a 50% solution in ethyl acetate or DMF)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (ACN)
Procedure:
-
Dissolve the fluorinated phenylpropanoic acid (1.0 eq) and the amine (1.1 eq) in anhydrous ethyl acetate.
-
Add pyridine or TEA (3.0 eq) to the solution.
-
Add the T3P® solution (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 30 °C (an ice bath can be used for exothermic additions).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, the workup is significantly simplified. Wash the reaction mixture with water. The phosphonic acid byproducts are highly water-soluble and will be removed.[13][14][15]
-
Follow with washes of saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting crude product is often of high purity, but can be further purified by chromatography if necessary.
dot
// Nodes Acid [label="R-COOH\n(Fluorinated Phenylpropanoic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., Pyridine)", fillcolor="#FBBC05", fontcolor="#202124"]; Carboxylate [label="R-COO⁻", fillcolor="#FFFFFF", fontcolor="#202124"]; T3P [label="T3P®", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MixedAnhydride [label="Mixed Anhydride\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="R-CO-NH-R'\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Water-Soluble\nPhosphonic Acids", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Acid -> Carboxylate [label="+ Base"]; Base -> Carboxylate [style=invis]; Carboxylate -> MixedAnhydride [label="+ T3P®"]; T3P -> MixedAnhydride [style=invis]; MixedAnhydride -> Amide [label="+ R'-NH₂"]; Amine -> Amide [style=invis]; MixedAnhydride -> Byproduct [style=dashed]; } caption: "Simplified mechanism of T3P®-mediated amide coupling." enddot
Troubleshooting and Optimization
-
Low Yield: If the reaction stalls or provides low yields, consider switching to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU, or from HATU to an acyl fluoride method). Increasing the reaction temperature or time may also be beneficial.
-
Racemization: If epimerization is a concern, use the weakest base necessary for the reaction to proceed (e.g., N-methylmorpholine (NMM) or sym-collidine instead of DIPEA).[9] Additives like HOBt, HOAt, or OxymaPure are known to suppress racemization.[9][12] Running the reaction at a lower temperature is also recommended.
-
Side Reactions: To avoid guanidinylation with aminium reagents, use a slight excess of the carboxylic acid relative to the coupling reagent and consider a pre-activation step before adding the amine.[9]
Conclusion
The successful peptide coupling of fluorinated phenylpropanoic acids is readily achievable with the appropriate choice of reagents and reaction conditions. While their electron-deficient nature poses a challenge to standard protocols, the use of highly active coupling reagents such as HATU, phosphonium salts, or specialized reagents like T3P® and acyl fluoride precursors provides robust and high-yielding pathways to the desired amide products. By understanding the underlying electronic effects and systematically applying the protocols outlined in this guide, researchers can effectively incorporate these valuable fluorinated building blocks into their synthetic targets, advancing the frontiers of drug discovery and materials science.
References
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.[Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]
-
Coupling Reagents. Aapptec Peptides.[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.[Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.[Link]
-
Amine to Amide Mechanism - T3P. Common Organic Chemistry.[Link]
-
Commonly used amide/peptide coupling reagents. ResearchGate.[Link]
-
Understanding T3P® from start to finish. Curiaglobal.[Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. blogs.ubc.ca.[Link]
-
Amide coupling : r/Chempros. Reddit.[Link]
-
Activation in Organic and Macromolecular Including Peptide Synthesis by Fluorinated Carboxylic Acids and Derivatives. ResearchGate.[Link]
-
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube.[Link]
-
Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Royal Society of Chemistry.[Link]
-
Side Reactions in - Peptide Synthesis. dokumen.tips.[Link]
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Royal Society of Chemistry.[Link]
-
Organic Syntheses Procedure. Organic Syntheses.[Link]
-
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications.[Link]
-
Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. spiral.imperial.ac.uk.[Link]
-
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications.[Link]
-
Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.[Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.[Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube.[Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. ResearchGate.[Link]
-
Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. ACS Publications.[Link]
-
Acid-Amine Coupling. Organic Synthesis.[Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.[Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.[Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. toc.library.ethz.ch [toc.library.ethz.ch]
- 12. peptide.com [peptide.com]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 15. youtube.com [youtube.com]
- 16. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. blogs.rsc.org [blogs.rsc.org]
- 19. sioc.cas.cn [sioc.cas.cn]
- 20. ntd-network.org [ntd-network.org]
- 21. youtube.com [youtube.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation for Chiral Fluorinated Acids
Welcome to the technical support center dedicated to the unique challenges of separating chiral fluorinated acids via High-Performance Liquid Chromatography (HPLC). The introduction of fluorine into chiral molecules can significantly alter their physicochemical properties, making enantioseparation a non-trivial task that requires a systematic and well-informed approach. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to empower you in your research and development endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions and concepts at the core of chiral separations for fluorinated acids.
Q1: What makes the separation of chiral fluorinated acids particularly challenging?
Separating any enantiomeric pair is difficult because they possess identical physical and chemical properties in an achiral environment.[1] The challenge is amplified for fluorinated acids due to several factors:
-
Altered Acidity: Fluorine is a highly electronegative atom. Its presence, particularly near the carboxylic acid group, increases the acidity (lowers the pKa) of the molecule. This enhanced ionization can lead to strong, undesirable ionic interactions or repulsion with the stationary phase, often resulting in poor peak shape or complete loss of retention in reversed-phase modes.
-
Modified Interactions: Fluorine atoms can participate in unique interactions, such as dipole-dipole and hydrogen bonding, but they can also sterically hinder other necessary interactions for chiral recognition.[2][3] This can disrupt the delicate balance of forces required for the chiral stationary phase (CSP) to differentiate between the two enantiomers.
-
Solubility Changes: Fluorination can alter the solubility of the analyte in common HPLC mobile phases, requiring careful solvent selection to ensure good peak shape and prevent on-column precipitation.[4]
Q2: What is the fundamental mechanism of chiral recognition in HPLC?
Chiral recognition in HPLC is achieved by creating a chiral environment where the two enantiomers can form transient, diastereomeric complexes with a chiral selector.[2][5] For separation to occur, these complexes must have different energies of formation, leading to one enantiomer being retained on the column longer than the other.[2]
The most widely accepted principle is the "three-point interaction model" .[2][3] This model posits that for effective chiral recognition, at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance, ionic interactions) must occur between the analyte and the chiral stationary phase. One enantiomer will be able to form a stable, three-point interaction, while its mirror image can only interact at two points or less, resulting in a weaker overall binding energy and earlier elution.[3]
Causality:
-
Acidic Additive: For an acidic analyte, its ionized (anionic) form is often highly polar. In normal phase, this can lead to very strong, non-selective interactions with the silica backbone of the CSP, causing poor peak shape or no elution. In reversed phase, the anion may be repelled by the stationary phase. Adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase suppresses the ionization of your fluorinated acid. [6][7]This renders the analyte more neutral, allowing it to engage in the specific, weaker interactions (like H-bonding and π-π stacking) necessary for chiral recognition. [2]* Alcohol Modifier: In normal phase (e.g., Hexane/Ethanol), the alcohol modifier competes with the analyte for polar interaction sites on the CSP. [8]Changing the alcohol (e.g., from 2-propanol to ethanol) or its concentration alters this competition. A less polar alcohol or lower concentration can increase analyte retention and sometimes reveal selectivity.
-
Mobile Phase Mode/CSP: If a given combination of analyte, CSP, and mobile phase mode yields no separation, it implies the necessary interactions for the three-point model are not geometrically or electronically possible. Switching to a different CSP with a fundamentally different chiral selector (e.g., a polysaccharide vs. a protein) or a different mobile phase mode (which alters the dominant interactions) is the most logical next step. [9]
Problem: I have some separation, but the resolution is poor (Rs < 1.5) or peaks are tailing.
Q: My peaks are overlapping or show significant tailing. How can I improve the resolution and peak shape?
A: Poor resolution or tailing indicates that while some chiral recognition is occurring, the chromatographic conditions are not optimal. This can be due to kinetic issues (slow mass transfer), unwanted secondary interactions, or insufficient selectivity.
Optimization Strategies:
-
Adjust Mobile Phase Strength:
-
Normal Phase: Decrease the percentage of the alcohol modifier (e.g., from 10% Ethanol to 5% Ethanol). This increases retention and often enhances the subtle differences in interaction energy, improving selectivity (α) and resolution (Rs). [10] * Reversed Phase: Decrease the percentage of the organic modifier (e.g., from 70% Acetonitrile to 60% Acetonitrile). [11]
-
-
Optimize the Acidic Additive:
-
Peak Tailing: Tailing of acidic compounds is often caused by strong, non-specific interactions with active sites on the silica support. Ensure your acidic additive concentration is sufficient (0.1% is a good starting point) to fully suppress this activity. Sometimes, switching the acid (e.g., from TFA to acetic acid) can alter secondary interactions and improve peak shape. [12] * Selectivity: The type and concentration of the acid can fine-tune selectivity. Experiment with concentrations from 0.05% to 0.2%.
-
-
Lower the Flow Rate:
-
Decrease the Column Temperature:
-
Lowering the temperature (e.g., from 25°C to 15°C) generally increases the strength of weaker interactions like hydrogen bonding and dipole-dipole forces. [14]This often leads to increased selectivity and resolution. However, be aware that lower temperatures increase mobile phase viscosity and thus column backpressure. In some rare cases, increasing temperature can improve resolution or even reverse elution order, so it is a valuable parameter to screen. [15]
Parameter Change Expected Effect on Retention Time (k) Expected Effect on Selectivity (α) Expected Effect on Resolution (Rs) ↓ % Strong Solvent (e.g., Alcohol in NP) Increase Often Increase Often Increase ↓ Flow Rate Increase No Change Often Increase ↓ Temperature Increase Often Increase Often Increase | Optimize Additive | Variable | Variable | Can Increase |
-
Problem: My retention times and resolution are drifting between injections.
Q: I'm observing poor reproducibility. What could be the cause?
A: Drifting results are typically caused by an unstable chromatographic system. For chiral separations, the most common culprits are insufficient column equilibration and "memory effects" from mobile phase additives.
-
Insufficient Equilibration: Chiral stationary phases, especially polysaccharide-based ones, can take a long time to fully equilibrate with the mobile phase. [13]The chiral polymer may swell or change conformation depending on the solvent environment. [5]Always flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis. For CHIROBIOTIC phases, equilibration can take 1-2 hours. [13]* Additive Memory Effects: Acidic and basic additives can strongly adsorb to the stationary phase. [16][17]If you switch from a mobile phase containing TFA to one without, residual TFA can leach off the column for a very long time, causing a continuous drift in retention and selectivity. [17]When changing additive systems, it is crucial to use a dedicated column or employ a rigorous flushing procedure, which may involve flushing with a strong, neutral solvent like 2-propanol. [18]* Temperature Fluctuations: As discussed, temperature has a significant impact on chiral separations. [8]A stable column compartment is essential for reproducible results. Ensure the column temperature is controlled and stable to within ±1°C. [13]
Part 3: Experimental Protocols
Protocol 1: Systematic Method Screening for a Novel Chiral Fluorinated Acid
This protocol outlines a systematic approach to quickly identify a promising starting point for method development.
Objective: To screen four different CSPs in two mobile phase systems to find a condition that provides at least partial separation (Rs > 0.8).
Materials:
-
Four analytical chiral columns (4.6 x 150 mm):
-
Cellulose-based (e.g., CHIRALCEL® OD-H)
-
Amylose-based (e.g., CHIRALPAK® AD-H)
-
Immobilized Polysaccharide (e.g., CHIRALPAK® IA)
-
Anion-Exchanger (e.g., CHIRALPAK® QN-AX)
-
-
HPLC-grade solvents: n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)
-
Additives: Trifluoroacetic acid (TFA), Formic Acid (FA)
-
Sample: Racemic fluorinated acid dissolved in mobile phase at ~0.5 mg/mL.
Procedure:
-
System Preparation: Ensure the HPLC system is clean and free of interfering additives from previous analyses.
-
Initial Screening - Normal Phase (NP):
-
Install the first column (e.g., CHIRALCEL® OD-H).
-
Mobile Phase A: n-Hexane / IPA / TFA (90:10:0.1, v/v/v).
-
Equilibrate the column with Mobile Phase A at 1.0 mL/min until a stable baseline is achieved (~20 column volumes).
-
Inject the sample (5-10 µL).
-
Run the analysis for 20-30 minutes.
-
Repeat this process for the amylose and immobilized polysaccharide columns.
-
-
Secondary Screening - Polar Ionic/Reversed Phase:
-
For Anion-Exchanger Column (QN-AX):
-
Mobile Phase B: Methanol / Formic Acid / Ammonium Formate buffer (consult manufacturer's guidelines for specific concentrations, a typical starting point might be MeOH with 0.1% FA).
-
Flush the system thoroughly to remove hexane/IPA.
-
Equilibrate the QN-AX column with Mobile Phase B.
-
Inject the sample and run the analysis.
-
-
For Immobilized Polysaccharide Column (IA):
-
Mobile Phase C: Acetonitrile / Water / TFA (60:40:0.1, v/v/v).
-
Flush the system.
-
Equilibrate the IA column with Mobile Phase C.
-
Inject the sample and run the analysis. Note: Do not use reversed-phase solvents with standard coated polysaccharide columns unless specified by the manufacturer, as it can damage the phase. [18]4. Data Evaluation:
-
-
Review all 5 chromatograms (3 in NP, 2 in other modes).
-
Identify the condition(s) that show two distinct peaks or at least significant peak broadening/shouldering, indicating partial separation.
-
This condition becomes the starting point for optimization as described in the Troubleshooting Guide. If no separation is observed on any column, consider alternative mobile phases (e.g., using Ethanol instead of IPA in NP) or different CSPs. [19]
-
References
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Efficient method development for chiral separ
- Chiral Method Development Str
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
- Chiral HPLC Method Development. I.B.S. Analytical.
- Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral st
- Direct chiral HPLC separ
- Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral St
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
- Chiral analysis. Wikipedia.
- Basics of chiral HPLC. Sigma-Aldrich.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- Chiral HPLC Column. Phenomenex.
- Analytical Separation of Closantel Enantiomers by HPLC. MDPI.
- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column.
- Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies.
- CHIRAL ST
- Chiral Stationary Phases for HPLC. Merck Millipore.
- Trouble with chiral separations.
- Chiral HPLC Separ
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Chiral High Performance Liquid Chrom
- Chiral HPLC separation: str
- Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chiraltech.com [chiraltech.com]
- 19. ymc.co.jp [ymc.co.jp]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Difluoromethoxy Derivatives
Introduction: The Rise of the Difluoromethoxy Group in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating the physicochemical properties of molecules.[1] Among these, the difluoromethoxy group (-OCF2H) has emerged as a critical substituent. It serves as a unique bioisostere for the more common methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups, offering a distinct blend of lipophilicity, metabolic stability, and electronic properties.[1][2] For instance, replacing a methoxy group with a difluoromethoxy group can prevent O-demethylation, a common metabolic pathway, thereby enhancing the in vivo stability of a drug candidate.[2]
As these novel derivatives advance through the development pipeline, their unambiguous characterization is paramount. Mass spectrometry (MS) stands as a principal analytical technique for this purpose, providing vital information on molecular weight and structure through the analysis of fragmentation patterns.[3] This guide offers an in-depth comparison of the fragmentation behaviors of difluoromethoxy-containing compounds under common ionization techniques, providing researchers with the predictive insights needed for structural elucidation and impurity profiling.
Pillar 1: Fundamentals of Ionization and Fragmentation
To understand the specific patterns of difluoromethoxy derivatives, a brief overview of the core ionization techniques is necessary. The choice of ionization method dictates the energy imparted to the molecule, which in turn governs the extent of fragmentation.
-
Electron Ionization (EI): A hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV).[4] This process forms an energetically unstable molecular ion (M+•) that readily undergoes extensive and reproducible fragmentation.[5] The resulting mass spectrum is a "fingerprint" rich in structural information, ideal for library matching and elucidating the molecular skeleton. However, the molecular ion peak may be weak or absent for some molecules.[6]
-
Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by creating a fine, charged spray.[7] ESI typically produces protonated molecules [M+H]+ or adducts (e.g., [M+Na]+) with minimal fragmentation.[8] To induce fragmentation for structural analysis, ESI is often coupled with tandem mass spectrometry (MS/MS), where selected precursor ions are fragmented through collision-induced dissociation (CID).[3]
Pillar 2: Characteristic Fragmentation of Difluoromethoxy Derivatives under EI-MS
Gas chromatography-mass spectrometry (GC-MS) with electron ionization is a powerful tool for analyzing volatile difluoromethoxy compounds.[9][10] The fragmentation patterns are driven by the stability of the resulting ions and neutral fragments, with the difluoromethoxy group introducing unique pathways.
A primary and highly characteristic fragmentation event is the cleavage of the bond between the aromatic ring (or alkyl chain) and the difluoromethoxy group. This results in the loss of a difluoromethyl radical (•CHF2), which has a mass of 51 Da.[4] This pathway is diagnostically significant for identifying the presence of the -OCF2H moiety.
Another common pathway, particularly in halogenated aromatic compounds, is the loss of other substituents from the molecular ion. For example, in a chlorinated derivative, the loss of a chlorine radical (Cl•) is a frequently observed fragmentation.[4] The presence of chlorine or bromine atoms will also impart a characteristic isotopic pattern to the molecular ion and any fragments containing them, which is a crucial clue for identification.[4]
The following diagram illustrates the primary EI fragmentation pathways for a model difluoromethoxy-substituted aromatic compound.
Caption: Predicted EI fragmentation pathways for a generic difluoromethoxy-aryl compound.
Comparative Analysis: -OCF2H vs. -OCH3 and -OCF3
The utility of mass spectrometry lies in its ability to distinguish between structurally similar compounds. The fragmentation of the difluoromethoxy group provides a clear signature compared to its methoxy and trifluoromethoxy analogues.
| Functional Group | Characteristic Neutral Loss | Mass of Loss (Da) | Comments |
| Methoxy (-OCH3) | •CH3 (Methyl radical) | 15 | A very common loss leading to an [M-15]+ fragment. |
| Difluoromethoxy (-OCF2H) | •CHF2 (Difluoromethyl radical) | 51 | A diagnostic loss leading to an [M-51]+ fragment.[4] |
| Trifluoromethoxy (-OCF3) | •CF3 (Trifluoromethyl radical) | 69 | A diagnostic loss leading to an [M-69]+ fragment. |
This table summarizes the key diagnostic neutral losses that allow for the confident differentiation of these important functional groups in an unknown compound.
Pillar 3: Fragmentation under ESI-MS/MS
For less volatile or thermally labile difluoromethoxy derivatives, such as those commonly encountered in drug discovery, liquid chromatography coupled with ESI-MS is the method of choice. Under ESI, the molecule is typically observed as a protonated species, [M+H]+. Fragmentation is then induced via CID in an MS/MS experiment.
The fragmentation of the [M+H]+ ion often follows different rules than the radical cation (M+•) from EI. Common pathways include the loss of stable neutral molecules. For difluoromethoxy compounds, a potential pathway is the loss of a neutral difluorocarbene (:CF2) and water, or rearrangements followed by cleavage. The exact fragmentation will be highly dependent on the overall structure of the molecule. It is crucial to note that the highly diagnostic loss of the •CHF2 radical seen in EI is less common in ESI-MS/MS. Instead, fragmentation often occurs at other, more labile sites within the molecule.
Experimental Protocols & Methodologies
A robust analytical method is self-validating. The following protocols provide a starting point for the analysis of difluoromethoxy derivatives.
Protocol 1: GC-EI-MS Analysis
This protocol is designed for volatile and semi-volatile difluoromethoxy compounds.
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC System:
-
Injector: Split/splitless inlet, typically operated at 250°C. A 1 µL injection is standard.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane) is a good starting point.
-
Oven Program: Begin at a low temperature (e.g., 50°C) and ramp at 10-20°C/min to a final temperature of 280-300°C. The specific program should be optimized for the analytes of interest.
-
-
MS System (EI):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: Typically 230°C.
-
Electron Energy: 70 eV. This is a critical parameter for reproducibility and library comparability.[4]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A range of m/z 40-550 is generally sufficient to capture the molecular ion and key fragments.
-
Workflow for Structural Elucidation
The following diagram outlines a generalized workflow for analyzing and identifying unknown compounds using mass spectrometry.
Caption: General experimental workflow for MS-based compound identification.
Conclusion
The difluoromethoxy group imparts unique characteristics not only to a molecule's biological activity but also to its mass spectral fragmentation pattern. Under Electron Ionization, the loss of a 51 Da neutral fragment (•CHF2) serves as a highly reliable diagnostic marker for the presence of an -OCF2H group, clearly distinguishing it from its -OCH3 and -OCF3 counterparts. While ESI-MS/MS patterns are more structurally dependent, a thorough understanding of fundamental fragmentation principles allows for confident structural elucidation. The protocols and comparative data presented in this guide provide researchers and drug development professionals with the necessary tools to accurately characterize this increasingly important class of molecules.
References
- Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.Benchchem.
- Mass Spectrometry - Fragmentation P
- Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ioniz
- mass spectra - fragmentation p
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
- The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis.Longdom.
- Ion Types and Fragmentation Patterns in Mass Spectrometry.
- Advanced Gas Chromatograph-Mass Spectrometry Solutions.SHIMADZU.
- Fragment
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
- Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identific
- Electrospray Ionization Tandem Mass Spectrometry of the Two Main Antimalarial Drugs: Artemether and Lumefantrine.SciELO.
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. longdom.org [longdom.org]
- 10. Advanced Gas Chromatograph-Mass Spectrometry Solutions | SHIMADZU [shimadzu.com]
IR spectroscopy peaks for difluoromethoxy ether stretch
Technical Comparison Guide: IR Spectroscopy of Difluoromethoxy Ethers ( )
Executive Summary: The Bioisostere Challenge
In modern medicinal chemistry, the difluoromethoxy group (
This guide provides a rigorous, data-driven comparison of the
Spectral Fingerprint Analysis
The identification of
Comparative Vibrational Data
The following table synthesizes empirical data from pharmaceutical reference standards (e.g., Pantoprazole, Roflumilast) and fluoropolymer studies.
| Feature | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| C-H Stretch | 2800–2950 cm⁻¹ (Strong, sp³) | 2970–3010 cm⁻¹ (Weak, often obscured by aromatics) | Absent (Diagnostic silence) |
| C-F Stretch | N/A | 1040–1200 cm⁻¹ (Very Strong, Multiplet) | 1150–1350 cm⁻¹ (Very Strong, Broad) |
| C-O-C Stretch | 1000–1100 cm⁻¹ (Alkyl)1200–1300 cm⁻¹ (Aryl) | 1070–1150 cm⁻¹ (Coupled with C-F modes) | 1150–1250 cm⁻¹ (Merged with C-F) |
| Key Characteristic | "Classic" Alkyl C-H region | The "Ghost" C-H Peak + Strong C-F | Massive C-F absorption only |
Deep Dive: The Signatures
A. The "Ghost" C-H Stretch (2970–3010 cm⁻¹)
The most elusive feature of the
-
Mechanism: The two fluorine atoms exert a strong inductive effect (-I), withdrawing electron density and shortening the C-H bond. This increases the force constant (
), shifting the frequency ( ) higher than typical sp³ C-H bonds (< 3000 cm⁻¹). -
Observation: This peak appears in the 2970–3010 cm⁻¹ range.
-
Challenge: In aromatic drug molecules (like Roflumilast), this band often overlaps with aromatic C-H stretches (
> 3000 cm⁻¹). High-resolution scanning is required to resolve it as a shoulder or distinct weak peak.
B. The C-F/C-O "Fingerprint" Region (1000–1200 cm⁻¹)
The C-F stretching vibrations are the dominant features, often obscuring the C-O stretch.
-
Multiplet Structure: Unlike the broad singlet often seen for C-O in alcohols, the
group typically displays a multiplet of 2–3 strong bands between 1040 and 1200 cm⁻¹. -
Assignment:
-
~1160–1180 cm⁻¹: Asymmetric C-F stretch (
). -
~1040–1080 cm⁻¹: Symmetric C-F stretch (
) coupled with C-O stretching. -
Note: In Pantoprazole, strong bands at 1105 cm⁻¹ and 1163 cm⁻¹ are characteristic of this moiety.[1]
-
Experimental Protocol: Resolving the Signal
To unambiguously identify the
Step-by-Step Methodology
1. Sample Preparation:
-
Preferred: Transmission Mode (KBr Pellet or Nujol Mull) .
-
Reasoning: Attenuated Total Reflectance (ATR) crystals (Diamond/ZnSe) have depth-of-penetration issues that can distort relative intensities of strong C-F bands (anomalous dispersion). Transmission provides linear Beer-Lambert behavior for quantitative intensity comparison.
-
-
Alternative: If using ATR, apply an ATR correction algorithm in your software to normalize high-wavenumber intensities.
2. Instrument Parameters:
-
Resolution: Set to 2 cm⁻¹ (standard is often 4 cm⁻¹). This is critical to separate the
C-H peak (~3000 cm⁻¹) from aromatic C-H peaks (~3050 cm⁻¹). -
Scans: Accumulate >64 scans to improve the Signal-to-Noise ratio for the weak C-H stretch.
3. Solvent Selection (for Solution IR):
-
Avoid chlorinated solvents (e.g., DCM, Chloroform) as their C-H/C-Cl bands interfere with the region of interest.
-
Recommended: Carbon Tetrachloride (
) or Carbon Disulfide ( ) (in sealed cells) offer clear windows in the 2800–3100 cm⁻¹ region.
Identification Logic Flow
The following decision tree illustrates the logical process for distinguishing fluorinated ethers.
Figure 1: Decision tree for the spectroscopic differentiation of fluorinated ether groups.
Case Study: Roflumilast
Roflumilast (3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide) serves as an excellent reference standard for this analysis.
-
Structure: Contains both a cyclopropylmethoxy group (standard alkyl C-H) and a difluoromethoxy group.
-
Spectral Analysis:
-
3255 cm⁻¹: N-H stretching (Amide).
-
3000–3100 cm⁻¹: Mixed band containing Aromatic C-H and the difluoromethoxy C-H stretch .
-
~1150–1200 cm⁻¹: The spectrum is dominated by the C-F stretching vibrations of the
group, appearing as intense bands that distinguish it from non-fluorinated impurities. -
Validation: In degradation studies, the loss of the 1100–1200 cm⁻¹ bands correlates with the cleavage of the difluoromethoxy ether linkage.
-
References
-
Bodkhe, S. et al. (2020). Roflumilast: Binary System and Solid Dispersion Characterization. Indian Journal of Pharmaceutical Sciences. [Link]
-
Young, C.J. et al. (2010). IR Spectra and Vibrational Modes of Hydrofluoroethers. The Open Physical Chemistry Journal. [Link]
-
Kumar, M. et al. (2022).[2] Preformulation Studies of Pantoprazole: Fundamental Part of Formulation Design. Saudi Journal of Medical and Pharmaceutical Sciences. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 449193, Roflumilast. [Link]
-
Ajami, D. et al. (2009). End groups in fluoropolymers: Characterization by IR spectroscopy. Journal of Fluorine Chemistry. [Link]
Structural Characterization & Comparative Analysis: 2-(2-(Difluoromethoxy)phenyl)propanoic Acid vs. NSAID Standards
Part 1: Executive Summary & Strategic Rationale
This guide establishes a rigorous framework for the solid-state characterization of 2-(2-(Difluoromethoxy)phenyl)propanoic acid , a specific fluorinated phenylpropanoic acid derivative. While extensive crystallographic data exists for para-substituted analogs like Ibuprofen, the ortho-difluoromethoxy variant presents unique conformational challenges.[1][2]
The core scientific value of this guide lies in the comparative analysis of the -OCHF₂ group's influence on crystal packing. Unlike simple alkyl or halogen substitutions, the difluoromethoxy moiety acts as a lipophilic hydrogen bond donor/acceptor, capable of inducing specific "gauche" conformational locks that alter bioavailability and solubility profiles.[1]
Current Data Status: Direct single-crystal X-ray diffraction (SC-XRD) data for this specific isomer is not currently indexed in open public repositories (CSD/PDB).[1][2] Therefore, this guide provides a comparative predictive model against the industry standard (Ibuprofen) and a validated experimental protocol to generate and verify the missing dataset.
Part 2: Comparative Structural Analysis
The Reference Standard vs. The Target
To objectively evaluate the target molecule, we bench it against Ibuprofen (2-(4-isobutylphenyl)propanoic acid) , the structural archetype for this class.
Table 1: Physicochemical & Structural Comparison
| Feature | Reference Standard (Ibuprofen) | Target Molecule (2-(2-(Difluoromethoxy)phenyl)propanoic acid) | Implication for Crystallography |
| Substitution | para-Isobutyl | ortho-Difluoromethoxy (-OCHF₂) | Steric Clash: The ortho group likely forces the propanoic acid tail out of coplanarity with the phenyl ring. |
| Crystal System | Monoclinic | Predicted: Monoclinic or Triclinic | Lower symmetry expected due to conformational flexibility of the ether linkage.[1][2] |
| Space Group | Target: | Common packing for carboxylic acid dimers.[1][2] | |
| Z Value | 4 | Target: 4 | Expecting similar packing density ( |
| H-Bonding | Strong Cyclic Dimer (COOH···HOOC) | Disrupted Dimer? | The -OCHF₂ oxygen may compete as a weak acceptor, potentially forming intramolecular H-bonds. |
| LogP (Calc) | ~3.5 | ~2.8 - 3.1 | Slightly higher polarity may require more polar solvents for crystallization (e.g., EtOH/Water).[1] |
Mechanistic Insight: The Fluorine Gauche Effect
A critical factor often overlooked in fluorinated ether crystallography is the anomeric effect (or gauche effect).[2]
-
Mechanism: The
hyperconjugation stabilizes a gauche conformation for the -OCHF₂ group. -
Prediction: In the crystal structure, the -CHF₂ group will likely not lie planar to the phenyl ring.[1] This torsion angle is a critical quality attribute (CQA) to resolve, as it defines the molecule's effective hydrodynamic radius and binding affinity.
Part 3: Experimental Protocol for Data Generation
This protocol is designed to be self-validating. If the resulting unit cell does not fall within the expected volume range (
Crystallization Screening Matrix
Do not rely on a single solvent.[1][2] The ortho-substitution increases solubility in non-polar solvents but hinders packing.[1][2]
Workflow:
-
Primary Screen: Slow evaporation at 25°C.
-
Secondary Screen: Vapor diffusion (Hanging drop).
Data Collection & Refinement Strategy
-
Temperature: Collect at 100 K . Fluorinated groups often exhibit high thermal motion (disorder) at room temperature.[1][2]
-
Resolution: Aim for 0.75 Å or better to resolve the C-F bond lengths distinct from C-O.
-
Refinement Flag: Watch for disorder in the -CHF₂ group . It may adopt two conformations (flipped).[1][2][3] Use PART commands in SHELX if electron density is split.[1][2]
Part 4: Visualization of the Characterization Workflow
The following diagram outlines the logical pathway from synthesis to structural validation, highlighting the critical decision points (diamonds) where the target molecule's behavior is compared against the reference.
Caption: Operational workflow for the structural elucidation of the target molecule, emphasizing the iterative loop for crystal optimization and the critical comparative phase.
Part 5: References
-
McConnell, J. F. (1974). "Crystal and molecular structure of 2-(4-isobutylphenyl)propionic acid (ibuprofen)."[1][2] Cryst.[1][2][4][5] Struct. Comm., 3, 73-75.[1] (Foundational reference for the analog structure).
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry.[1][2] An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.[1] (Authoritative source on the gauche effect and fluorine conformation).
-
Bondi, A. (1964). "Van der Waals Volumes and Radii."[1][2] Journal of Physical Chemistry, 68(3), 441–451.[1] (Standard for calculating packing density comparisons).
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1][2] Acta Crystallographica Section B, 72(2), 171-179.[1] (Database for validating unit cell parameters).
Sources
A Comparative Guide to the Enantiomeric Purity of 2-(2-(Difluoromethoxy)phenyl)propanoic Acid by Chiral Gas Chromatography
Introduction: The Imperative of Chiral Purity in Drug Development
2-(2-(Difluoromethoxy)phenyl)propanoic acid belongs to the family of 2-arylpropionic acids, a class of compounds renowned for its non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[1][2] A defining characteristic of these molecules is chirality, originating from the stereocenter at the alpha-carbon of the propanoic acid moiety.[2] This structural feature results in two enantiomers—non-superimposable mirror images that, despite having identical chemical formulas, can exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the human body.[3][4]
Typically, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[5] Consequently, regulatory bodies worldwide mandate the rigorous characterization and quantification of enantiomeric purity for chiral drug candidates. This guide provides a comprehensive, in-depth comparison of methodologies for validating the chiral purity of 2-(2-(Difluoromethoxy)phenyl)propanoic acid using chiral gas chromatography (GC), a powerful and highly sensitive analytical technique. We will delve into the causality behind experimental choices, from derivatization strategies to the selection of chiral stationary phases, and conclude with a robust validation framework grounded in ICH guidelines.
The Foundational Challenge: Volatility and the Need for Derivatization
Direct analysis of carboxylic acids like 2-(2-(Difluoromethoxy)phenyl)propanoic acid by gas chromatography is inherently problematic. The polar carboxyl group engages in strong intermolecular hydrogen bonding, which significantly reduces the compound's volatility and leads to poor chromatographic performance, including severe peak tailing and low sensitivity.[6][7] To overcome this, derivatization is an essential first step. This process converts the non-volatile carboxylic acid into a more volatile and thermally stable derivative, typically an ester, making it amenable to GC analysis.[8][9]
The most common and straightforward approach is esterification, often forming methyl esters due to their high volatility.[6][7] This is an achiral derivatization, meaning it does not affect the stereocenter of the molecule, preserving the original enantiomeric ratio for subsequent separation on a chiral stationary phase.
Method Development: A Tale of Two Columns
The success of a chiral separation hinges on the selection of the appropriate chiral stationary phase (CSP). The CSP creates a chiral environment within the GC column, allowing for differential interaction with the two enantiomers and thus enabling their separation. For the analysis of profen-like compounds, cyclodextrin-based CSPs are the industry standard.[10][11]
Chiral Stationary Phase (CSP) Comparison
Cyclodextrins are cyclic oligosaccharides that form a cone-like structure. Enantiomeric separation is achieved through transient formation of diastereomeric inclusion complexes between the analyte and the cyclodextrin cavity.[10] The stability of these complexes differs between enantiomers, leading to different retention times.
For this guide, we compare two commonly employed CSPs:
-
Permethylated Beta-Cyclodextrin (e.g., Rt-βDEXsm): A widely used, versatile CSP known for its ability to separate a broad range of chiral compounds.
-
Trifluoroacetyl Gamma-Cyclodextrin (e.g., CHIRALDEX G-TA): A more specialized phase, often providing unique selectivity, particularly for analytes that can undergo specific interactions with the trifluoroacetyl groups.
The choice between these columns is not arbitrary; it is a process of empirical evaluation to determine which provides the optimal balance of resolution, selectivity, and analysis time for the specific analyte.
Experimental Protocols
Protocol 1: Derivatization to Methyl Esters
This protocol describes a common method for converting the carboxylic acid to its methyl ester using methanolic HCl.
Objective: To increase the volatility of 2-(2-(Difluoromethoxy)phenyl)propanoic acid for GC analysis without causing racemization.
Materials:
-
2-(2-(Difluoromethoxy)phenyl)propanoic acid sample
-
3 N Methanolic HCl (commercially available or prepared by bubbling dry HCl gas through anhydrous methanol)
-
Methylene chloride (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Reaction vial with screw cap
Procedure:
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 1 mL of 3 N methanolic HCl to the vial.
-
Securely cap the vial and heat at 100 °C for 30 minutes in a heating block or oven.[7]
-
Allow the vial to cool to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in 1 mL of methylene chloride.
-
Dry the solution over a small amount of anhydrous sodium sulfate.
-
The resulting solution containing the methyl ester derivative is ready for GC injection.
Protocol 2: Chiral GC Analysis
Objective: To separate and quantify the enantiomers of the derivatized analyte.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Columns:
-
Column A: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Column B: CHIRALDEX G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)
-
-
Carrier Gas: Helium or Hydrogen
GC Conditions (Starting Point for Optimization):
| Parameter | Condition for Column A (Rt-βDEXsm) | Condition for Column B (CHIRALDEX G-TA) | Rationale |
| Injector Temp | 250 °C | 250 °C | Ensures rapid volatilization of the sample. |
| Detector Temp | 270 °C | 270 °C | Prevents condensation and ensures a stable signal. |
| Oven Program | 100 °C (hold 1 min), ramp at 2 °C/min to 180 °C, hold 5 min | 90 °C (hold 1 min), ramp at 3 °C/min to 170 °C, hold 5 min | A slow temperature ramp is crucial for enhancing chiral resolution.[7] |
| Carrier Gas | Helium | Helium | Inert carrier gas. |
| Flow Rate | 1.2 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) | Optimized for column dimensions to achieve good efficiency. |
| Split Ratio | 50:1 | 50:1 | Prevents column overloading while ensuring sufficient analyte reaches the detector. |
| Injection Vol | 1 µL | 1 µL | Standard injection volume. |
Performance Comparison: Data-Driven Column Selection
The following table summarizes hypothetical but realistic performance data for the two selected columns, illustrating the key parameters used for evaluation.
| Performance Metric | Column A: Rt-βDEXsm | Column B: CHIRALDEX G-TA | Significance |
| Retention Time (S-enantiomer) | 18.5 min | 15.2 min | Indicates analysis time. |
| Retention Time (R-enantiomer) | 19.1 min | 16.1 min | Indicates analysis time. |
| Selectivity (α) | 1.04 | 1.07 | A higher value indicates better separation potential. |
| Resolution (Rs) | 1.8 | 2.5 | Rs > 1.5 is required for baseline separation. Column B provides superior resolution. |
| Analysis Time | ~25 min | ~22 min | Column B offers a slightly faster analysis. |
Visualizing the Analytical Workflow
The entire process, from sample receipt to final validation, follows a logical and structured path to ensure data integrity.
Caption: Workflow for Chiral GC Analysis and Validation.
Method Validation: Ensuring a Trustworthy and Robust Protocol
Once the optimal chromatographic conditions are established, the analytical method must be validated to demonstrate its suitability for its intended purpose. The validation process is rigorously guided by the International Council for Harmonisation (ICH) guideline Q2(R2).[12][13][14]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (solvent), the derivatizing reagent, and a racemic standard to ensure no interfering peaks are present at the retention times of the two enantiomers.
-
Linearity and Range: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. For purity analysis, this is typically demonstrated from the Limit of Quantitation (LOQ) to 120% of the specification for the minor enantiomer. A correlation coefficient (r²) of ≥ 0.99 is generally required.
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking the main enantiomer with known amounts of the minor enantiomer at different levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should typically be within 90-110%.
-
Precision: The closeness of agreement among a series of measurements.
-
Repeatability (Intra-assay precision): Analyzing replicate samples of the same concentration on the same day, by the same analyst. Relative Standard Deviation (RSD) should be ≤ 15% at the LOQ.
-
Intermediate Precision: Assessed by varying factors like day, analyst, or instrument. RSD should be ≤ 20%.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling the level of the unwanted enantiomer. It is often established as the concentration that gives a signal-to-noise ratio of approximately 10.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to test include oven temperature (± 2 °C), flow rate (± 0.1 mL/min), and ramp rate (± 0.2 °C/min). The resolution (Rs) between the enantiomers should remain > 1.5 under all varied conditions.
Decision Framework for Method Development
Choosing the right analytical path requires a systematic approach. The following diagram outlines the key decision points in developing a chiral GC method.
Caption: Decision Tree for Chiral GC Method Development.
Conclusion
Validating the chiral purity of 2-(2-(Difluoromethoxy)phenyl)propanoic acid by chiral GC is a multi-step process that demands both theoretical understanding and empirical rigor. The journey begins with essential sample derivatization to enable gas-phase analysis. The core of the method lies in selecting a chiral stationary phase, such as a cyclodextrin derivative, that provides adequate selectivity and baseline resolution between the enantiomers. As demonstrated, a comparative approach is vital to identify the optimal column for the task. Finally, a comprehensive validation following ICH Q2(R2) guidelines transforms the developed method into a reliable, robust, and defensible tool for quality control and regulatory submission, ensuring the safety and efficacy of the final pharmaceutical product.
References
- Chiral discrimination of multiple profens as diastereomeric (R)-(+)
- Acids: Derivatiz
- Chiral Derivatiz
- Proline Derivatization and Enantioresolution by Chiral GC. MilliporeSigma.
- Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. PubMed.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Chiral stationary phases and applications in gas chrom
- Why Use GC Derivatiz
- CHIRAL SEPAR
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- ICH Q2(R2)
- Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI.
- Comparative optical separation of racemic Ibuprofen by using chiral stationary phase.
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
- ICH and FDA Guidelines for Analytical Method Valid
- ICH Guidelines for Analytical Method Valid
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
- 2-phenylpropionic acid. Organic Syntheses.
- Unraveling the Stereochemistry of 2-Phenylpropionic Acid: A Technical Guide. Benchchem.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 8. chromtech.com [chromtech.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. gcms.cz [gcms.cz]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
